molecular formula C20H18ClN3O4S B2421065 N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 953852-87-4

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2421065
CAS No.: 953852-87-4
M. Wt: 431.89
InChI Key: FZKUCOVEDGLZST-UHFFFAOYSA-N
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Description

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-15-4-5-18-17(13-15)19(6-7-22-18)23-20(25)14-2-1-3-16(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKUCOVEDGLZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the quinoline ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can act as inhibitors of cancer cell proliferation in various cell lines such as HCT-116 and MCF-7 . The unique combination of functional groups in N-(6-chloroquinolin-4-yl)-3-(morpholine-4-sulfonyl)benzamide suggests potential efficacy against specific cancer types.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. This compound may exhibit antibacterial and antifungal effects, making it a candidate for further investigation in treating infectious diseases .

Neurological Applications

The compound's structural characteristics imply potential applications in neuropharmacology. Similar compounds have been explored for their effects on neurotransmitter systems, indicating that this compound could be investigated as a treatment for neurodegenerative diseases or mood disorders .

Synthesis and Biological Evaluation

A study focused on the synthesis of related quinoline derivatives demonstrated their potential as TRPV1 antagonists and their antiproliferative effects against cancer cell lines . Such findings underline the importance of structural modifications in enhancing bioactivity.

In Vitro Studies

In vitro assays have shown that quinoline-based compounds can inhibit key enzymes involved in cancer progression and microbial resistance mechanisms . This suggests that this compound could exhibit similar or enhanced efficacy.

Mechanism of Action

The mechanism of action of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylureas: A class of compounds with sulfonyl groups that are used as antidiabetic agents.

    Benzamides: A group of compounds with a benzamide moiety that have various pharmacological activities.

Uniqueness

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a quinoline core, a chloro substituent, a morpholin-4-ylsulfonyl group, and a benzamide moiety. This unique structure may confer specific biological activities and make it a valuable compound for research and development.

Biological Activity

N-(6-Chloroquinolin-4-YL)-3-(Morpholine-4-Sulfonyl)Benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H16ClN3O3S
  • Molecular Weight : 345.82 g/mol
  • CAS Number : 17259-32-4

Structural Features

The compound features a chlorinated quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer contexts. The morpholine sulfonyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells, with significant potency.

  • Inhibition of Wnt Signaling Pathway : The compound has been reported to inhibit Wnt-dependent transcription, which is crucial in many cancers. It targets β-catenin, a key player in this signaling pathway.
  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduced cell proliferation in SW480 and HCT116 colorectal cancer cell lines with IC50 values of 2 µM and 0.12 µM respectively .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function.

Case Studies

  • Colorectal Cancer Treatment : A study involving xenograft models showed that the compound not only inhibited tumor growth but also reduced Ki67 expression, a marker associated with cell proliferation .
  • Synergistic Effects : Research indicated that when combined with standard chemotherapy agents like doxorubicin, the compound exhibited a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValuesReferences
Anticancerβ-Catenin inhibitionSW480: 2 µM; HCT116: 0.12 µM
AntimicrobialBacterial enzyme inhibitionVaries by pathogen
Synergistic EffectsCombination with doxorubicinEnhanced efficacy

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-chloroquinolin-4-yl)-3-(morpholine-4-sulfonyl)benzamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves coupling a chloroquinoline derivative with a morpholine sulfonyl benzamide precursor. Key steps include:

  • Sulfonylation : Reacting 3-aminobenzoic acid with morpholine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the chloroquinolyl amine to the sulfonylated benzamide. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, gradient elution) achieves >95% purity. Yields typically range from 40–60%, depending on reaction scale and intermediates’ stability .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR in DMSO-d6 confirm the quinoline (δ 8.5–9.0 ppm for aromatic protons), morpholine sulfonyl (δ 3.5–3.7 ppm for morpholine protons), and benzamide (δ 7.5–8.0 ppm for aromatic protons) moieties. 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated [M+H]+ = 458.12; observed 458.11) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using ’s protocols) confirms stereochemistry and hydrogen-bonding patterns critical for target interaction .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to prepare stock solutions.
  • Formulation : Complex with cyclodextrins (e.g., HP-β-CD) at 1:2 molar ratios, enhancing solubility up to 10-fold .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8), as the morpholine sulfonyl group may ionize under acidic conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s kinase inhibitory activity across cell lines be systematically addressed?

  • Methodological Answer :

  • Control Experiments : Include positive controls (e.g., staurosporine for pan-kinase inhibition) and validate target engagement via cellular thermal shift assays (CETSA) .
  • Cell Line Profiling : Test activity in isogenic cell pairs (wild-type vs. kinase-deficient) to confirm on-target effects.
  • Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS/MS quantification over 24 hours) to rule out false negatives due to degradation .

Q. What computational strategies predict the binding mode of this compound to ATP-binding pockets in kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide with crystal structures of homologous kinases (e.g., PDB: 4HX3 for Aurora kinase). Focus on the chloroquinoline moiety’s π-π stacking with conserved phenylalanine residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to evaluate binding stability and identify key hydrogen bonds with the morpholine sulfonyl group .
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinity (ΔG) for SAR optimization .

Q. What experimental approaches elucidate the role of the morpholine sulfonyl group in modulating target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Replace morpholine sulfonyl with thiomorpholine or piperazine sulfonyl groups and compare inhibitory profiles via kinase panel screens (e.g., DiscoverX KINOMEscan) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN) to assess degradation efficiency, leveraging the sulfonyl group’s linker compatibility .
  • Crystallography : Co-crystallize analogs with kinase domains (e.g., JAK2 or EGFR) to visualize sulfonyl interactions with catalytic lysine or gatekeeper residues .

Q. How can researchers resolve discrepancies in cytotoxicity data between 2D monolayer vs. 3D tumor spheroid models?

  • Methodological Answer :

  • Penetration Studies : Use fluorescently labeled analogs (e.g., BODIPY-tagged) to quantify spheroid penetration via confocal microscopy .
  • Hypoxia Markers : Measure HIF-1α levels in 3D models to assess whether hypoxia-induced resistance diminishes efficacy .
  • Metabolomics : Compare ATP/NAD+ levels in 2D vs. 3D cultures to identify metabolic adaptations affecting drug response .

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